molecular formula C6H12N2OS B12358381 4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one

4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one

Cat. No.: B12358381
M. Wt: 160.24 g/mol
InChI Key: VGZSBMATWSZNDM-UHFFFAOYSA-N
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Description

4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one is a heterocyclic compound that contains a diazinane ring with a methyl group and a methylsulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . This reaction results in the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted diazinanes depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-methylsulfanyl-1,3-diazinan-2-one is unique due to the specific positioning of its methyl and methylsulfanyl groups on the diazinane ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

4-methyl-6-methylsulfanyl-1,3-diazinan-2-one

InChI

InChI=1S/C6H12N2OS/c1-4-3-5(10-2)8-6(9)7-4/h4-5H,3H2,1-2H3,(H2,7,8,9)

InChI Key

VGZSBMATWSZNDM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(=O)N1)SC

Origin of Product

United States

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